Ethyl 2-{2-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate
Description
Ethyl 2-{2-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives
Properties
IUPAC Name |
ethyl 2-[2-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-3-13-32-23-25-22-20(26-27-23)15-9-5-7-11-17(15)24-21(31-22)16-10-6-8-12-18(16)30-14-19(28)29-4-2/h5-12,21,24H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNFCDSCBRPSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CC=C4OCC(=O)OCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate typically involves multiple steps, starting from readily available starting materials
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the Propylsulfanyl Group: This step is achieved through nucleophilic substitution reactions, where a propylsulfanyl group is introduced to the triazino-benzoxazepine core.
Attachment of the Ethyl Phenoxyacetate Moiety: The final step involves esterification or etherification reactions to attach the ethyl phenoxyacetate group to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazino-benzoxazepine core can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxyacetate moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazino-benzoxazepine core can produce various reduced derivatives.
Scientific Research Applications
Ethyl 2-{2-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate involves its interaction with specific molecular targets. The propylsulfanyl group and the triazino-benzoxazepine core play crucial roles in its biological activity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing cellular signaling pathways to induce desired biological responses.
Comparison with Similar Compounds
Ethyl 2-{2-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate can be compared with other similar compounds, such as:
Ethyl 2-{2-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate: This compound has a pentylsulfanyl group instead of a propylsulfanyl group, which may affect its biological activity and chemical properties.
Other Triazino-Benzoxazepine Derivatives: Compounds with different substituents on the triazino-benzoxazepine core can exhibit varying degrees of biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
